

An In-depth Technical Guide to Benzooxazole-2-carboxylic Acid: Structure and Synthesis

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Compound of Interest

Compound Name: **Benzooxazole-2-carboxylic acid**

Cat. No.: **B1288501**

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Abstract

Benzooxazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid, planar structure and potential for functionalization make it a valuable scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the structure, properties, and synthesis of **benzooxazole-2-carboxylic acid**, with a focus on detailed experimental protocols and quantitative data to support researchers in its practical application.

Chemical Structure and Properties

Benzooxazole-2-carboxylic acid is characterized by a benzene ring fused to an oxazole ring, with a carboxylic acid group at the 2-position of the oxazole moiety.

Chemical Structure:

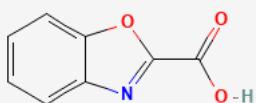


Table 1: Chemical Identifiers and Physical Properties

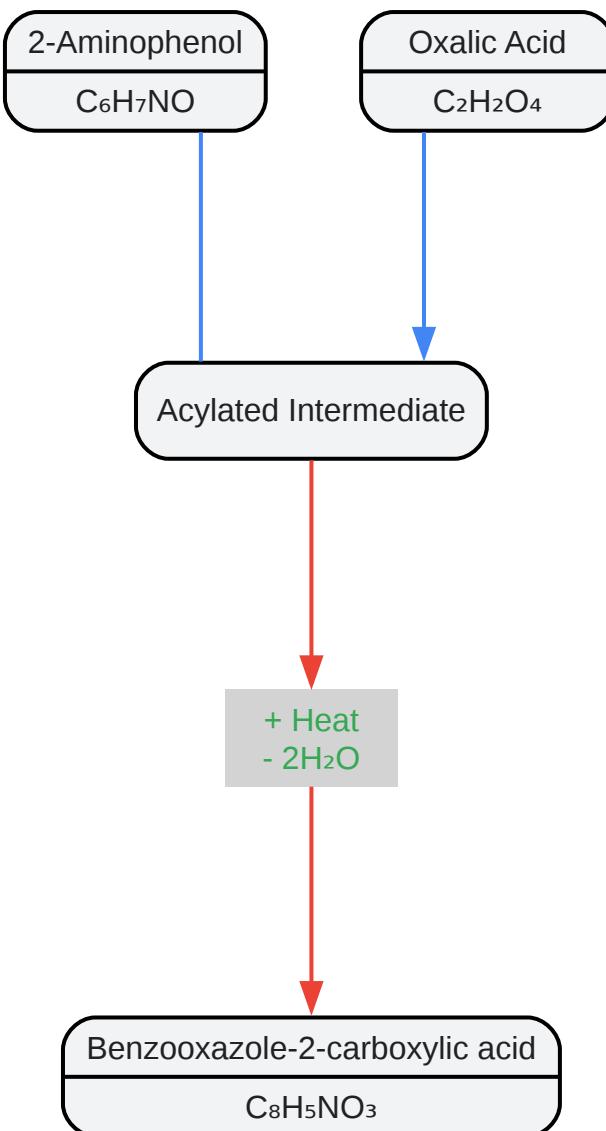
Property	Value	Reference
CAS Number	21598-08-3	[1]
Molecular Formula	C ₈ H ₅ NO ₃	[1] [2]
Molecular Weight	163.13 g/mol	[1]
Melting Point	71-72 °C (decomposed)	[3]
Boiling Point (Predicted)	352.7 ± 25.0 °C	[3]
Density (Predicted)	1.455 ± 0.06 g/cm ³	[3]
pKa (Predicted)	0.12 ± 0.30	[3]

Synthesis of Benzoxazole-2-carboxylic Acid

The primary and most direct route for synthesizing **benzoxazole-2-carboxylic acid** involves the condensation of 2-aminophenol with oxalic acid or its derivatives.[\[4\]](#) This reaction proceeds through an initial acylation of the amino group of 2-aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.[\[4\]](#) Various methodologies have been developed to optimize this transformation, including conventional heating and microwave-assisted synthesis.

General Synthesis Pathway

The overall reaction scheme for the synthesis of **benzoxazole-2-carboxylic acid** from 2-aminophenol and oxalic acid is depicted below.



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Caption: General synthesis pathway of **Benzooxazole-2-carboxylic acid**.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of **benzooxazole-2-carboxylic acid** and its derivatives.

Method 1: Conventional Synthesis using Methanesulfonic Acid

This method describes a one-pot synthesis from a carboxylic acid and 2-aminophenol with in-situ generation of the acid chloride.

Experimental Protocol:

- To a stirred solution of oxalic acid (1.0 mmol) in a suitable solvent (e.g., toluene or xylene, 5 mL) in a round-bottom flask, add thionyl chloride (1.2 mmol).
- Heat the mixture at reflux for 1-2 hours to ensure the formation of the acid chloride.
- Cool the reaction mixture to room temperature and then add 2-aminophenol (1.0 mmol).[\[4\]](#)
- Add methanesulfonic acid (2.0-3.0 mmol) to the mixture.[\[4\]](#)
- Heat the reaction mixture at 100-120°C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).[\[4\]](#)
- Upon completion, cool the mixture to room temperature and carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Method 2: Microwave-Assisted Solvent-Free Synthesis

This protocol offers a rapid and environmentally friendly approach to the synthesis of 2-substituted benzoxazoles.[\[5\]](#)[\[6\]](#)

Experimental Protocol:

- In a microwave-safe vessel, thoroughly combine 2-aminophenol (1.0 mmol) and oxalic acid (1.0 mmol).[\[4\]](#)[\[6\]](#)
- Seal the vessel and place it in a microwave reactor.

- Irradiate the mixture at a suitable power level to maintain a temperature of 150-200°C for 10-30 minutes.^[4] The optimal temperature and time may vary.
- Monitor the reaction progress by TLC.
- After the reaction is complete, allow the vessel to cool to room temperature.
- Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
- Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Quantitative Data

The following table summarizes representative yields for the synthesis of 2-substituted benzoxazoles using various methods, which can be indicative of the expected yields for **benzoxazole-2-carboxylic acid**.

Table 2: Representative Yields of 2-Substituted Benzoxazoles

Precursors	Method	Catalyst/Reagent	Temperature (°C)	Time	Yield (%)	Reference
2-Aminophenol, Benzoic Acid	Microwave	Polyphosphoric Acid	-	4 min	-	[7]
2-Aminophenol, Carboxylic Acids	Microwave	Lawesson's Reagent	-	5-15 min	Good	
2-Aminophenol, Carboxylic Acids	Conventional	Methanesulfonic Acid	100-120	-	Excellent	
2-Amino-4-methylphenol, 4-Methoxybenzaldehyde	Microwave	Iodine	120	10 min	90	[6]
2-Amino-4-methylphenol, 4-Chlorobenzaldehyde	Microwave	Iodine	120	10 min	85	[6]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation of **benzooxazole-2-carboxylic acid**.

¹H NMR Spectroscopy:

- Aromatic Protons: The chemical shifts (δ) of the aromatic protons on the benzoxazole ring are highly dependent on the substitution pattern.
- Carboxylic Acid Proton: The acidic proton of the carboxyl group typically appears as a broad singlet in the downfield region (δ 10-13 ppm), though this signal can sometimes be difficult to observe.[8][9]

^{13}C NMR Spectroscopy:

- Carbonyl Carbon: A key diagnostic signal for the carboxylic acid is the carbonyl carbon, which typically resonates in the range of δ 165-185 ppm.[8][9]
- Aromatic Carbons: The carbons of the benzoxazole core appear between δ 110-160 ppm.[8]

Table 3: Predicted ^{13}C NMR Chemical Shifts for **Benzooxazole-2-carboxylic Acid**

Carbon Atom	Predicted Chemical Shift (ppm)
C=O (Carboxyl)	160-180
C2 (Oxazole)	150-165
Aromatic Carbons	110-150

Note: Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Conclusion

This technical guide has provided a detailed overview of the structure and synthesis of **benzooxazole-2-carboxylic acid**. The presented experimental protocols and quantitative data offer a practical foundation for researchers working with this important heterocyclic compound. The synthetic methods described, particularly the microwave-assisted approach, provide efficient and environmentally conscious routes to this valuable molecular scaffold. Further research into the derivatization and application of **benzooxazole-2-carboxylic acid** is encouraged to explore its full potential in drug discovery and materials science.

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